molecular formula C23H24N4O2 B3312895 N-[(4-methylphenyl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946335-19-9

N-[(4-methylphenyl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B3312895
CAS No.: 946335-19-9
M. Wt: 388.5 g/mol
InChI Key: HRNQCRQTZNJQPZ-UHFFFAOYSA-N
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Description

The compound N-[(4-methylphenyl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide features a 1H-indole core substituted at the 1-position with an acetamide group. The acetamide nitrogen is linked to a 4-methylbenzyl moiety, while the indole’s 2-position is bonded to a 1,3,4-oxadiazole ring bearing a 5-propyl substituent (Fig. 1).

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-3-6-22-25-26-23(29-22)20-13-18-7-4-5-8-19(18)27(20)15-21(28)24-14-17-11-9-16(2)10-12-17/h4-5,7-13H,3,6,14-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNQCRQTZNJQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-methylphenyl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

N-[(4-methylphenyl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions:

  • Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.
  • Reduction : Reduction reactions can yield amines using lithium aluminum hydride.
  • Substitution Reactions : Engages in nucleophilic substitution reactions at the acetamide group.

Medicine

N-[(4-methylphenyl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has been investigated for its potential therapeutic applications:

Anticancer Activity

Research indicates that compounds containing oxadiazole and indole moieties exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism often involves interaction with molecular targets like enzymes or receptors that regulate cell proliferation and apoptosis .

Neuroprotective Effects

Studies have shown that derivatives of this compound may offer neuroprotective effects by modulating pathways involved in neurodegenerative diseases. This suggests potential applications in treating conditions such as Alzheimer's or Parkinson's disease.

Industry

The compound is also explored for its potential in developing new materials with specific electronic or optical properties. Its unique structure may lead to applications in:

  • Organic Electronics : Used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Coatings and Polymers : As a component in specialized coatings that require specific thermal or mechanical properties.

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of indole-based compounds, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotection

A recent investigation highlighted the neuroprotective effects of oxadiazole derivatives in models of oxidative stress-induced neuronal damage. The study demonstrated that these compounds could reduce reactive oxygen species (ROS) levels and improve neuronal survival rates.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Indole-Oxadiazole Derivatives
  • Compound 8g (N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) :
    • Differs in the oxadiazole substitution (sulfanyl group at position 2 vs. propyl at position 5 in the target compound).
    • The 4-methylphenyl group is directly attached to the acetamide nitrogen, whereas the target compound uses a 4-methylbenzyl linker, enhancing steric bulk and lipophilicity .
  • Compound 2a (Benzothiazol-2-yl derivative) :
    • Contains a benzothiazole substituent on the acetamide nitrogen and a thioether linkage to the oxadiazole. The target compound’s propyl-oxadiazole and 4-methylbenzyl groups may improve metabolic stability compared to the thioether .
Substituent Effects on Physicochemical Properties
Compound Name Key Substituents Melting Point (°C) Yield (%) Notable Features
Target Compound 5-propyl-oxadiazole, 4-methylbenzyl Not reported Not reported High lipophilicity, potential for membrane penetration
10j () 3-chloro-4-fluorophenyl 192–194 8 Electron-withdrawing groups enhance polarity
10l () 4-nitrophenyl 190–191 14 Nitro group may confer redox activity
2a () Benzothiazol-2-yl, thioether 200.9–201.7 80 Thioether linkage, moderate yield
2i () Ethoxycarbonylmethyl-thiazol 158.0–158.6 88 Polar substituent, lower melting point
Key Observations :
  • Lipophilicity : The target compound’s 5-propyl-oxadiazole and 4-methylbenzyl groups likely increase logP compared to nitro (10l) or pyridinyl (10m) derivatives, favoring passive diffusion across biological membranes .
  • Stability : Oxadiazoles are generally resistant to metabolic oxidation, but the propyl chain may introduce susceptibility to β-oxidation compared to aromatic substituents (e.g., benzofuran in ) .
Anticancer Potential
  • Compounds with indole-oxadiazole cores (e.g., 10j, 10k in ) exhibit anticancer activity via Bcl-2/Mcl-1 inhibition. The target compound’s propyl group may enhance hydrophobic interactions with protein binding pockets compared to chloro or methoxy substituents .
  • Compound 2a () : Demonstrated anticancer activity with an 80% yield, suggesting efficient synthesis routes for similar acetamide derivatives .
Antimicrobial and Antioxidant Activity
  • Benzofuran-oxadiazole hybrids () : Potent antimicrobial activity due to benzofuran’s planar structure. The target compound lacks this motif but may compensate with increased lipophilicity .
  • Fluoro-indole derivatives (): Antioxidant activity via DPPH scavenging.

Biological Activity

N-[(4-methylphenyl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name: N-(4-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
  • Molecular Formula: C22H22N4O2
  • Molecular Weight: 374.44 g/mol

The compound features an indole ring, an oxadiazole ring, and an acetamide group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves a multi-step organic reaction process. Key steps include:

  • Preparation of Intermediates: Synthesis of indole and oxadiazole derivatives.
  • Coupling Reactions: The intermediates are coupled using reagents such as acetic anhydride and various catalysts to form the final product.

Synthetic Route Example

StepReagent/ConditionProduct
1Acetic anhydride + IndoleIndole derivative
2Oxadiazole formationOxadiazole derivative
3Coupling of intermediatesFinal compound

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have evaluated its effectiveness against various pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains.
  • Biofilm Inhibition: It demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit key enzymes or receptors, leading to altered cellular activity.

Enzyme Inhibition:
Research indicates that the compound acts as an inhibitor for DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .

Case Studies

Study on Antimicrobial Efficacy:
A comprehensive study evaluated the antimicrobial efficacy of several derivatives of oxadiazole compounds, including N-(4-methylphenyl)methyl derivatives. The results indicated that these compounds not only inhibited bacterial growth but also displayed low hemolytic activity, suggesting a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(4-methylphenyl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide?

  • Methodological Answer : The synthesis typically involves three key steps:

Indole Core Formation : Start with functionalized indole precursors. For example, introduce a propyl group at the 5-position of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux with phosphorous oxychloride (POCl₃) .

Oxadiazole Cyclization : Use hydrazide derivatives and dehydrating agents (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole ring .

Amide Coupling : React the indole-oxadiazole intermediate with N-[(4-methylphenyl)methyl]acetamide using coupling agents like EDCI/HOBt in anhydrous DMF .

  • Critical Parameters : Monitor reaction progress via TLC, and optimize temperature (e.g., 80–100°C for cyclization) and solvent polarity to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Confirm the indole C-1 and oxadiazole proton environments via 1^1H-NMR (e.g., indole H-1 at δ 7.2–7.5 ppm, oxadiazole protons at δ 8.1–8.3 ppm) and 13^{13}C-NMR (e.g., oxadiazole C=O at ~165 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight using HRMS, ensuring the molecular ion peak matches the theoretical mass (e.g., [M+H]⁺ calculated for C₂₃H₂₅N₃O₂: 388.19) .
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Q. What initial biological screening approaches are appropriate for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for Bcl-2/Mcl-1 inhibition, as seen in indole-acetamide derivatives) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations, with IC₅₀ calculations .
  • Antimicrobial Activity : Screen against Gram-positive/negative bacteria via microdilution assays (MIC values) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Modify the oxadiazole’s 5-propyl group (e.g., replace with ethyl, butyl) to assess hydrophobicity effects on membrane permeability .
  • Bioisosteric Replacement : Substitute the 4-methylphenyl group with electron-withdrawing groups (e.g., -Cl, -F) to enhance target binding, as demonstrated in fluorophenyl-indole analogs .
  • Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical interactions (e.g., hydrogen bonding with the oxadiazole ring) .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability : Test compound stability in liver microsomes; conflicting cytotoxicity data may arise from differential metabolite formation .
  • Target Selectivity : Use siRNA knockdown to confirm target specificity, as off-target effects may skew results .

Q. What strategies can optimize pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility .
  • Salt Formation : Pair the acetamide with citrate or maleate counterions to improve crystallinity and dissolution rates .
  • Lipid Nanoformulations : Encapsulate in liposomes or micelles to bypass P-glycoprotein efflux in cancer cells .

Q. How can computational methods aid in identifying biological targets for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB IDs for Bcl-2, EGFR). Prioritize targets with high glide scores (<-8 kcal/mol) .
  • QSAR Modeling : Train models on indole-oxadiazole derivatives to predict logP, polar surface area, and blood-brain barrier permeability .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å) with putative targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-methylphenyl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(4-methylphenyl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

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